molecular formula C19H26O2 B15288040 5alpha-Androst-6-ene-3,17-dione

5alpha-Androst-6-ene-3,17-dione

Cat. No.: B15288040
M. Wt: 286.4 g/mol
InChI Key: BTAPTIJZCKGMRD-WZNAKSSCSA-N
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Description

5alpha-Androst-6-ene-3,17-dione is a naturally occurring steroid compound. It is a metabolite of androgens such as testosterone and dihydrotestosterone.

Preparation Methods

Synthetic Routes and Reaction Conditions

5alpha-Androst-6-ene-3,17-dione can be synthesized through various chemical methods. One common approach involves the transformation of phytosterols using biotechnological methods. For instance, the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum has been shown to efficiently convert phytosterols into this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chemical synthesis. The process typically includes the oxidation of suitable precursors followed by reduction and purification steps to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5alpha-Androst-6-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

5alpha-Androst-6-ene-3,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5alpha-Androst-6-ene-3,17-dione involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of androgens and estrogens, influencing various physiological processes. The compound’s effects are mediated through its conversion into active hormones, which then bind to their respective receptors and modulate gene expression .

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,12,14-16H,5-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1

InChI Key

BTAPTIJZCKGMRD-WZNAKSSCSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

Canonical SMILES

CC12CCC(=O)CC1C=CC3C2CCC4(C3CCC4=O)C

Origin of Product

United States

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